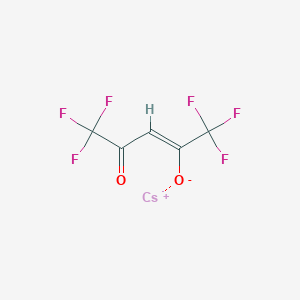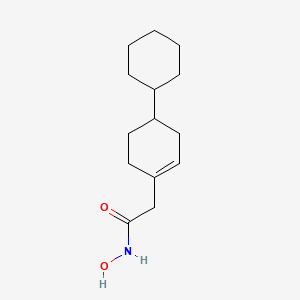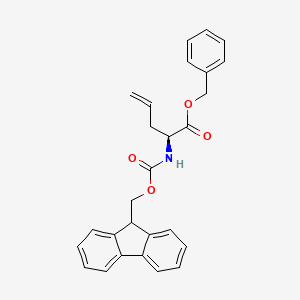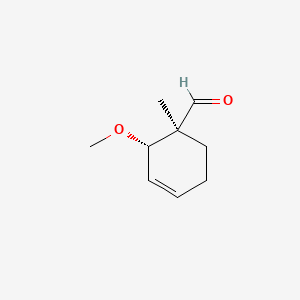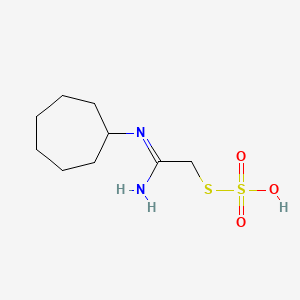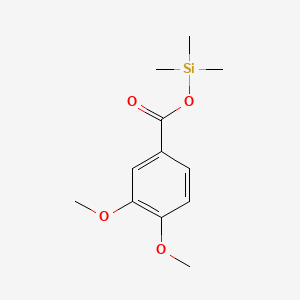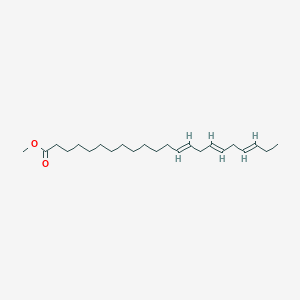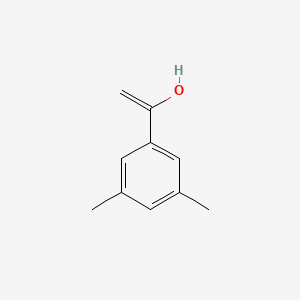
1-(3,5-Dimethylphenyl)ethen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethylphenyl)ethen-1-ol is an organic compound with the molecular formula C10H12O It is a derivative of phenylethanol, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)ethen-1-ol typically involves the reaction of 3,5-dimethylbenzaldehyde with a suitable reagent to introduce the ethen-1-ol group. One common method is the reduction of 3,5-dimethylbenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
For large-scale production, the synthesis may involve catalytic hydrogenation of 3,5-dimethylbenzaldehyde in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method allows for efficient and scalable production of this compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dimethylphenyl)ethen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,5-dimethylbenzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 1-(3,5-dimethylphenyl)ethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(3,5-dimethylphenyl)ethen-1-yl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3,5-Dimethylbenzaldehyde.
Reduction: 1-(3,5-Dimethylphenyl)ethanol.
Substitution: 1-(3,5-Dimethylphenyl)ethen-1-yl chloride.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethylphenyl)ethen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethylphenyl)ethen-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,5-Dimethylphenyl)ethen-1-ol: Similar structure but with methyl groups at the 2 and 5 positions.
1-(3,4-Dimethylphenyl)ethen-1-ol: Similar structure but with methyl groups at the 3 and 4 positions.
1-(3,5-Dimethylphenyl)ethanol: Similar structure but with an alcohol group instead of an ethen-1-ol group.
Uniqueness
1-(3,5-Dimethylphenyl)ethen-1-ol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications compared to other similar compounds.
Propiedades
Número CAS |
371157-37-8 |
|---|---|
Fórmula molecular |
C10H12O |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
1-(3,5-dimethylphenyl)ethenol |
InChI |
InChI=1S/C10H12O/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,11H,3H2,1-2H3 |
Clave InChI |
YKXAZMMCWSLVRW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
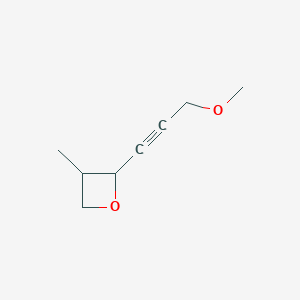
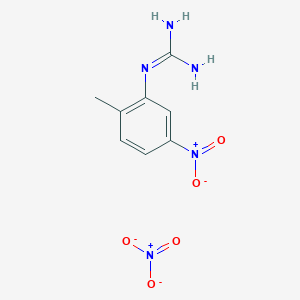
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)

